(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHANONE
Overview
Description
(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of pyrazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHANONE typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction is carried out under conventional heating conditions, allowing for versatile structural modifications at various positions on the pyrazolopyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes, with adjustments to reaction conditions to optimize yield and purity. The use of microwave irradiation and other advanced techniques can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like mCPBA.
Reduction: Reduction reactions typically involve the use of reducing agents such as NaBH4.
Substitution: Nucleophilic substitution reactions can be performed using reagents like TMSCN.
Common Reagents and Conditions
Common reagents used in these reactions include 3-chloroperoxybenzoic acid (mCPBA) for oxidation, sodium borohydride (NaBH4) for reduction, and trimethylsilyl cyanide (TMSCN) for nucleophilic substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with mCPBA can yield pyridine N-oxides, while reduction with NaBH4 can produce alcohol derivatives .
Scientific Research Applications
(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHANONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a selective protein inhibitor.
Medicine: Investigated for its anticancer and psychopharmacological properties.
Industry: Utilized in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2,4-DICHLOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. It acts as a selective inhibitor of certain enzymes and proteins, disrupting their normal function and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Zaleplon: A hypnotic drug with a similar pyrazolopyrimidine core.
Indiplon: Another hypnotic drug related to pyrazolopyrimidines.
Ocinaplon: An anxiolytic drug with a pyrazolopyrimidine structure.
Uniqueness
Its combination of bromine and dichlorobenzyl groups enhances its reactivity and selectivity compared to other similar compounds .
Properties
IUPAC Name |
(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrCl2N5O/c19-13-9-22-17-8-16(23-26(17)11-13)18(27)25-5-3-24(4-6-25)10-12-1-2-14(20)7-15(12)21/h1-2,7-9,11H,3-6,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJMSDWGKXCXGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=NN4C=C(C=NC4=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrCl2N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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